molecular formula C18H14N2OS B2509344 4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 851130-46-6

4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine

Cat. No. B2509344
CAS RN: 851130-46-6
M. Wt: 306.38
InChI Key: LVKRSSPWIUIXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine is a heterocyclic organic compound that belongs to a class of benzofuroopyrimidine derivatives. It is part of the broader family of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of 4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine is characterized by a benzofuran [3,2-D]pyrimidine-4(1H)-ketone core . The introduction of electron-releasing moieties on position-2 of the core pyrimidine in tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine causes activity enhancement .

Scientific Research Applications

PARP-1 Inhibition for Anticancer Therapy

Poly ADP ribose polymerase-1 (PARP-1) plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells. Researchers have designed and synthesized a series of benzofuran [3,2-D]pyrimidine-4(1H)-ketone derivatives containing thiosemicarbazide or its analogs. These compounds were evaluated for their inhibition of PARP enzyme activity. Among them, compound 19c exhibited remarkable biological activity, surpassing the well-known PARP inhibitor Olaparib. It demonstrated low toxicity to normal liver cells and promoted cancer cell apoptosis through the mitochondrial pathway .

Diversity-Oriented Synthesis

An efficient annulation reaction involving aurone-derived α,β-unsaturated imines and activated terminal alkynes enables the synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines . This diversity-oriented approach provides access to structurally diverse compounds with potential applications in drug discovery and chemical biology .

Anticancer Activity with Oxazolo[5,4-d]pyrimidine Derivatives

Recent work explored the anticancer activity of certain 4-(Oxazolo[5,4-d]pyrimidine derivatives linked with 1,2,4-oxadiazole. These compounds were tested against human breast, lung, colon, and ovarian cancer cell lines. The results indicated promising activity, positioning them as potential candidates for further investigation .

Future Directions

The future directions for research on 4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the diverse biological activities demonstrated by pyrimidines, there is potential for the development of more potent and efficacious drugs with pyrimidine scaffold .

properties

IUPAC Name

4-(1-phenylethylsulfanyl)-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c1-12(13-7-3-2-4-8-13)22-18-17-16(19-11-20-18)14-9-5-6-10-15(14)21-17/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKRSSPWIUIXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine

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